5-Methyl-2H-1,3-benzodithiol-2-one
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Overview
Description
5-Methyl-2H-1,3-benzodithiol-2-one: is an organic compound characterized by a benzodithiol ring with a methyl group attached This compound is part of the broader class of benzodithioles, which are known for their unique sulfur-containing heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2H-1,3-benzodithiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with methylating agents under controlled conditions to form the desired benzodithiol ring structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2H-1,3-benzodithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the benzodithiol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiol derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methyl-2H-1,3-benzodithiol-2-one is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing heterocycles.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronic applications .
Mechanism of Action
The mechanism by which 5-Methyl-2H-1,3-benzodithiol-2-one exerts its effects involves interactions with molecular targets through its sulfur-containing ring. These interactions can influence various biochemical pathways, potentially leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and reactivity .
Comparison with Similar Compounds
Methylisothiazolinone: Another sulfur-containing heterocycle with antimicrobial properties.
1,2-Benzisothiazol-3(2H)-one: Known for its use as a preservative and antimicrobial agent.
3H-1,2-Benzodithiol-3-one: Used in various chemical transformations and as a sulfur-transferring agent.
Uniqueness: 5-Methyl-2H-1,3-benzodithiol-2-one is unique due to its specific methyl substitution on the benzodithiol ring, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
54199-73-4 |
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Molecular Formula |
C8H6OS2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
5-methyl-1,3-benzodithiol-2-one |
InChI |
InChI=1S/C8H6OS2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI Key |
OAKSUNSFPIGBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=O)S2 |
Origin of Product |
United States |
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